rac-(1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride
CAS No.: 2108566-75-0
Cat. No.: VC11622449
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2108566-75-0 |
|---|---|
| Molecular Formula | C8H11ClN2O2 |
| Molecular Weight | 202.64 g/mol |
| IUPAC Name | (1R,2R)-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H10N2O2.ClH/c1-10-4-9-3-7(10)5-2-6(5)8(11)12;/h3-6H,2H2,1H3,(H,11,12);1H/t5-,6-;/m1./s1 |
| Standard InChI Key | UCLHECQMAKHGBA-KGZKBUQUSA-N |
| Isomeric SMILES | CN1C=NC=C1[C@@H]2C[C@H]2C(=O)O.Cl |
| Canonical SMILES | CN1C=NC=C1C2CC2C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s IUPAC name, (1R,2R)-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride, reflects its bicyclic architecture. The cyclopropane ring adopts a strained trans configuration, with stereocenters at positions 1 and 2 in the (R,R) enantiomeric form. The imidazole ring is substituted at the 5-position with a methyl group, while the carboxylic acid at position 1 of the cyclopropane is protonated as a hydrochloride salt .
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 2108566-75-0 |
| Molecular Formula | |
| Molecular Weight | 202.64 g/mol |
| IUPAC Name | (1R,2R)-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride |
| SMILES (Isomeric) | CN1C=NC=C1[C@@H]2C[C@H]2C(=O)O.Cl |
| InChIKey | UCLHECQMAKHGBA-KGZKBUQUSA-N |
| Purity | 95% (as reported by suppliers) |
Structural Significance
The cyclopropane ring introduces significant ring strain, which can enhance binding affinity to biological targets by restricting conformational flexibility. Imidazole rings are ubiquitous in pharmaceuticals due to their ability to participate in hydrogen bonding and π-π stacking interactions. The methyl group at the imidazole’s 1-position may influence metabolic stability, while the hydrochloride salt improves aqueous solubility for in vitro assays .
Synthesis and Physicochemical Properties
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound’s structure suggests a multi-step route:
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Cyclopropanation: A [2+1] cycloaddition reaction, such as the Simmons-Smith reaction, could form the cyclopropane ring from a diene precursor.
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Imidazole Functionalization: Introduction of the methylimidazole moiety via nucleophilic substitution or condensation reactions.
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Carboxylic Acid Formation: Oxidation of a primary alcohol or hydrolysis of a nitrile group to yield the carboxylic acid.
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.
Physicochemical Data
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Solubility: Expected to be soluble in polar solvents (e.g., water, DMSO) due to the ionic hydrochloride group.
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Stability: Likely stable under ambient conditions but sensitive to strong acids/bases due to the cyclopropane ring’s strain.
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Spectroscopic Signatures:
Analytical and Regulatory Information
Quality Control Metrics
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Purity: 95% (HPLC) as per commercial suppliers.
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Impurities: Likely include residual solvents (e.g., DCM, ethyl acetate) and stereoisomers.
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